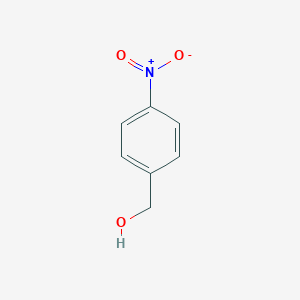

4-Nitrobenzyl alcohol

Descripción

Propiedades

IUPAC Name |

(4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTYGPATCNUWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052298 | |

| Record name | 4-Nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or tan powder; [Alfa Aesar MSDS] | |

| Record name | 4-Nitrobenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000858 [mmHg] | |

| Record name | 4-Nitrobenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-73-8, 51546-73-7 | |

| Record name | 4-Nitrobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-nitro-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51546-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86BTJ68Y9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Nitrobenzyl Alcohol: Properties, Protocols, and Applications

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 619-73-8). It includes detailed data, experimental protocols, and visualizations to support its application in research, particularly in drug development and organic synthesis.

Core Properties of this compound

This compound, also known as (4-nitrophenyl)methanol, is an aromatic alcohol that serves as a vital intermediate in the synthesis of various organic compounds.[1][2][3][4] Its structure, featuring both a hydroxyl (-OH) and a nitro (-NO2) functional group, imparts a unique reactivity profile that is valuable in pharmaceuticals, agrochemicals, and materials science.[1][5]

Physical Properties

This compound is typically a white to pale yellow crystalline solid at room temperature.[1][3][5] It is slightly soluble in water but shows good solubility in common organic solvents like ethanol (B145695) and ether.[2][5][6]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [1][2][6] |

| Molecular Weight | 153.14 g/mol | [1][4][5][6] |

| Appearance | White to light yellow crystalline powder/solid | [1][2][3][5] |

| Melting Point | 92-97 °C | [1][3][7][8] |

| Boiling Point | 185 °C at 12 mmHg | [1][3] |

| Density | ~1.36 g/cm³ (rough estimate) | [3][9] |

| Solubility in Water | 2 g/L (2 mg/mL) at 20 °C | [3][9][10] |

| Flash Point | 180 °C | [3][6][7] |

| pKa | 13.61 ± 0.10 (Predicted) | [3][9] |

| Vapor Pressure | 0.000128 mmHg at 25 °C | [3][11] |

| LogP (n-octanol/water) | 1.26 (25 °C) | [12] |

Chemical Properties

The chemical behavior of this compound is dictated by its two primary functional groups. The hydroxyl group allows for typical alcohol reactions such as esterification, etherification, and oxidation.[2][5] The electron-withdrawing nitro group influences the reactivity of the aromatic ring and can be reduced to an amine, a crucial transformation in the synthesis of many pharmaceutical agents.[5]

Table 2: Chemical Reactivity and Stability

| Parameter | Description | Source(s) |

| Reactivity | Serves as a key intermediate in organic synthesis. The hydroxyl group can be oxidized, and the nitro group can be reduced.[1][5] Used as a photoinitiator in polymerization processes.[1] | [1][5] |

| Stability | Stable under normal room temperature and recommended storage conditions.[5][13] | [5][13] |

| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[13][14] | [13][14] |

| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[13] | [13] |

Spectral Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the benzylic methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) proton.[15]

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the aromatic carbons (with the carbon bearing the nitro group being significantly deshielded) and the methylene carbon.[16]

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the O-H stretch (around 3522 cm⁻¹), the aromatic C-H stretches, and strong symmetric and asymmetric stretches for the N-O bonds of the nitro group.[15][17]

Experimental Protocols

The following sections detail common experimental procedures involving this compound.

Synthesis Protocol 1: Reduction of 4-Nitrobenzaldehyde (B150856)

A common laboratory-scale synthesis involves the selective reduction of the aldehyde group of 4-nitrobenzaldehyde.

Methodology:

-

Dissolution: Dissolve 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (B1222165) (NaBH₄) (1-1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until Thin-Layer Chromatography (TLC) analysis confirms the complete consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of water. The product can then be extracted using an organic solvent like ethyl acetate (B1210297).

-

Purification: The crude product is typically purified by recrystallization to yield this compound.

This method is highly selective for the aldehyde group, leaving the nitro group intact.[18]

Synthesis Protocol 2: Hydrolysis of 4-Nitrobenzyl Acetate

This method involves the base-catalyzed hydrolysis of the corresponding ester.

Methodology:

-

Dissolution: Prepare a solution of 4-nitrobenzyl acetate (1.12 moles) in 500 mL of hot methanol (B129727) in a 2-L flask.[19]

-

Hydrolysis: To the hot solution, slowly add 380 g of a 15% sodium hydroxide (B78521) solution (1.43 moles) with shaking.[19]

-

Precipitation: After allowing the mixture to stand for 5 minutes, pour it into a mixture of 4.5 kg of cracked ice and water with vigorous stirring.[19]

-

Isolation: Collect the resulting precipitate on a Büchner funnel.[19]

-

Purification: Recrystallize the crude solid from 3 to 3.7 L of water to obtain slender, nearly colorless needles of this compound. The typical yield is 64–71%.[19]

Visualized Workflows and Pathways

The following diagrams illustrate key processes involving this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Core reactivity pathways of this compound.

Applications in Research and Drug Development

This compound is a versatile building block with significant applications in several research areas.

-

Pharmaceutical Synthesis: It is a crucial intermediate in the production of various pharmaceutical agents.[1][5] For instance, the nitro group can be reduced to an amine, which is a common functional group in many drug molecules. It is cited as a key intermediate for antibiotics like imipenem.[5]

-

Photochemistry and Materials Science: Due to its ability to undergo photodecomposition, it is used as a photoinitiator in polymerization processes for creating coatings, adhesives, and photoresponsive polymers for applications in smart materials and drug delivery systems.[1]

-

Metabolic Studies: It is used as a substrate to study metabolic pathways. For example, it has been used to investigate the catabolism of 4-nitrotoluene (B166481) by Pseudomonas species, where it is metabolized by this compound dehydrogenase.[9][10][20]

-

Analytical Chemistry: The compound can act as a reagent in various analytical methods, aiding in the detection and quantification of other substances.[1]

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[8][13][14]

-

Handling: Use in a well-ventilated area and avoid dust formation.[13][21] All personal contact, including inhalation, should be avoided.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][21]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[13] Keep away from incompatible materials such as strong oxidizing agents and acids.[13][14]

-

First Aid: In case of contact, wash skin with soap and water.[21] If inhaled, move the person to fresh air.[21] In case of eye contact, rinse cautiously with water for several minutes.[13] If swallowed, rinse mouth with water and consult a physician.[21]

This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) before handling this chemical.[12][13][14][21]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 619-73-8: this compound | CymitQuimica [cymitquimica.com]

- 3. Cas 619-73-8,this compound | lookchem [lookchem.com]

- 4. This compound | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound | 619-73-8 | FN14777 | Biosynth [biosynth.com]

- 7. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | 619-73-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound | 619-73-8 [chemicalbook.com]

- 10. This compound, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 11. lookchem.com [lookchem.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Solved Confirm the functional group structures in the NMR | Chegg.com [chegg.com]

- 16. spectrabase.com [spectrabase.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. benchchem.com [benchchem.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. This compound | 619-73-8 [amp.chemicalbook.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

4-Nitrobenzyl Alcohol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of 4-Nitrobenzyl Alcohol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 619-73-8), a versatile building block in organic synthesis with significant applications in pharmaceutical and materials science. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key transformations, and explores its role in advanced drug development, particularly in the context of antibody-drug conjugates (ADCs). The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for laboratory and research applications.

Core Data and Properties

This compound is a commercially available organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3][4] Its key identifiers and physicochemical properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 619-73-8 | [2][5] |

| Molecular Formula | C₇H₇NO₃ | [5][6] |

| Molecular Weight | 153.14 g/mol | [5][6][7] |

| Appearance | White to light yellow crystalline powder | [2][6] |

| Melting Point | 92-94 °C | [6] |

| Boiling Point | 185 °C at 12 mmHg | [6] |

| Solubility | Soluble in water (2 g/L), ethanol (B145695), and ether. | [6][7] |

| IUPAC Name | (4-nitrophenyl)methanol | |

| Synonyms | p-Nitrobenzyl alcohol, (4-Nitrophenyl)methanol | [2] |

Applications in Research and Drug Development

This compound is a valuable intermediate due to its reactive nitro and benzyl (B1604629) alcohol functionalities.[5] These groups allow for a wide range of chemical transformations, making it a versatile precursor in multi-step syntheses.

Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical industry is as a key intermediate.[1][2][3][5] It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics like imipenem.[5]

Protecting Group Chemistry

The benzyl ether derived from this compound can be used as a protecting group for alcohols in organic synthesis. The nitro group provides an orthogonal deprotection strategy, often through reduction to an amine followed by further manipulation.

Precursor to 4-Aminobenzyl Alcohol for ADC Linkers

A significant and modern application of this compound is its use in the synthesis of 4-aminobenzyl alcohol. This is achieved through the selective reduction of the nitro group. 4-Aminobenzyl alcohol is a critical component in the design of "self-immolative" or "self-eliminating" linkers for antibody-drug conjugates (ADCs).[8] These linkers are designed to be stable in circulation but cleave under specific conditions within target cancer cells, releasing the potent cytotoxic drug.[8]

The workflow for this application can be visualized as follows:

Experimental Protocols

The following are detailed experimental protocols for key reactions involving this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of p-nitrobenzyl acetate (B1210297).

Materials:

-

p-Nitrobenzyl acetate

-

15% Sodium hydroxide (B78521) solution

-

Cracked ice and water

Procedure:

-

Dissolve p-nitrobenzyl acetate (1.12 moles) in hot methanol (500 ml) in a 2-liter flask.

-

Slowly add a 15% solution of sodium hydroxide (1.43 moles) to the hot solution with shaking. Caution should be exercised to prevent overly vigorous boiling.

-

After allowing the mixture to stand for 5 minutes, pour it with vigorous stirring into a mixture of cracked ice and water (4.5 kg).

-

Collect the resulting precipitate on a Büchner funnel.

-

Recrystallize the crude product from 3 to 3.7 liters of water to obtain slender, nearly colorless needles of this compound.

The overall synthesis workflow is depicted below:

Reduction of this compound to 4-Aminobenzyl Alcohol

The reduction of the nitro group in this compound is a key transformation for its use in ADC linkers. A common method employs catalytic hydrogenation.

Materials:

-

This compound

-

Ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Formic acid

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (5 mL).

-

Carefully add 10% Pd/C (5 mol%) to the solution.

-

While stirring, add formic acid (3.0 mmol) dropwise to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to 80 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product, 4-aminobenzyl alcohol, can be further purified by column chromatography or recrystallization.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature allows it to serve as a key intermediate in the synthesis of a wide range of molecules, most notably as a precursor to self-immolative linkers in antibody-drug conjugates. The protocols and data presented in this guide offer a foundational resource for the effective utilization of this compound in research and development.

References

A Comprehensive Technical Guide to the Synthesis of 4-Nitrobenzyl Alcohol from 4-Nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 4-nitrobenzyl alcohol from 4-nitrobenzaldehyde (B150856), a critical transformation in the production of various organic intermediates for pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This document details the most common and effective methodologies, complete with experimental protocols, quantitative data, and visual representations of the chemical processes.

Introduction

This compound is a valuable building block in organic synthesis, primarily serving as a precursor to compounds such as p-aminobenzyl alcohol and p-nitrobenzaldehyde, which are intermediates in the creation of antitumor drugs and photosensitive materials.[3] The reduction of the aldehyde functional group in 4-nitrobenzaldehyde to a primary alcohol is a key synthetic step. This guide focuses on two primary, highly efficient methods for this conversion: sodium borohydride (B1222165) reduction and catalytic hydrogenation.

Method 1: Sodium Borohydride Reduction

The reduction of 4-nitrobenzaldehyde using sodium borohydride (NaBH4) is a widely used, reliable, and chemoselective method for producing this compound.[4] Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the nitro group.[4][5]

Reaction Mechanism

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup step to yield the primary alcohol.[4]

Caption: Mechanism of Sodium Borohydride Reduction.

Experimental Protocol

The following protocol is a standard laboratory procedure for the synthesis of this compound using sodium borohydride.

Materials:

-

4-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Water

-

Hot plate

-

Standard glassware (Erlenmeyer flask, beaker, etc.)

-

Filter paper and funnel

Procedure: [4]

-

Dissolve 1.5 g of 4-nitrobenzaldehyde in 15 mL of ethanol in an Erlenmeyer flask.

-

Gently warm the solution on a hot plate.

-

Carefully add 0.75 g of sodium borohydride in small portions over a period of 5 minutes.

-

Continue warming the reaction mixture for 30 minutes. Ensure the ethanol does not evaporate.

-

After the reaction is complete, cool the mixture and pour it into a beaker containing ice water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water to obtain pure this compound.

-

Dry the purified product.

Reaction Monitoring and Product Characterization

-

Thin Layer Chromatography (TLC): The progress of the reaction can be monitored by TLC using a suitable eluent such as dichloromethane. The disappearance of the starting material spot (4-nitrobenzaldehyde) and the appearance of the product spot (this compound) indicate the completion of the reaction.[4]

-

Infrared (IR) Spectroscopy: The product can be characterized by the disappearance of the strong carbonyl (C=O) stretch of the aldehyde at approximately 1700 cm⁻¹ and the appearance of a broad hydroxyl (O-H) stretch of the alcohol around 3350 cm⁻¹.[4] The asymmetric and symmetric stretches of the nitro (N-O) group are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[4]

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is another effective method for the selective reduction of the aldehyde group in 4-nitrobenzaldehyde. This method often employs noble metal catalysts and offers high selectivity and conversion rates.

Catalytic System

A notable example is the use of unsupported gold nanorod catalysts in water. This system has demonstrated excellent performance, achieving high conversion and selectivity for this compound.[6]

Experimental Workflow

Caption: Catalytic Hydrogenation Workflow.

Experimental Protocol

The following is a general procedure based on the use of gold nanorod catalysts.

Materials:

-

4-nitrobenzaldehyde

-

Unsupported gold nanorod catalyst

-

Water

-

Ethyl acetate

-

Hydrogen gas (H₂)

-

Reaction vessel suitable for hydrogenation

-

Centrifuge

Procedure: [6]

-

Combine 4-nitrobenzaldehyde and the unsupported gold nanorod catalyst in water within a suitable reaction vessel.

-

Heat the mixture to 80°C under a hydrogen atmosphere.

-

After the reaction is complete, cool the mixture.

-

Extract the product with ethyl acetate.

-

The organic layer containing the this compound can be analyzed for conversion and selectivity using ¹H NMR.

-

The aqueous layer containing the catalyst can be centrifuged to recover the gold nanorods for subsequent reaction cycles.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for the starting material and the product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12[4] | 106-106.5[7] | Yellowish crystalline solid |

| This compound | C₇H₇NO₃ | 153.14[8] | 92-94[4] | Nearly colorless needles[9] or white to light yellow powder[2] |

Reaction Yields and Selectivity:

-

Sodium Borohydride Reduction: Yields can vary, but this method is generally efficient for small-scale laboratory preparations.

-

Catalytic Hydrogenation (Au Nanorods): Reported to achieve ~100% selectivity for this compound with >99% conversion after 5 cycles.[6][10]

Conclusion

The synthesis of this compound from 4-nitrobenzaldehyde is a fundamental transformation with significant applications in the chemical and pharmaceutical industries. Both sodium borohydride reduction and catalytic hydrogenation offer effective and selective routes to the desired product. The choice of method may depend on factors such as scale, cost, and available equipment. This guide provides the necessary technical details to enable researchers and professionals to successfully perform and understand this important chemical synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN108117490B - Preparation method of p-nitrobenzyl alcohol - Google Patents [patents.google.com]

- 4. studylib.net [studylib.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-Nitrobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-nitrobenzyl alcohol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this compound is utilized. The guide includes available quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biochemical pathways and experimental workflows.

Introduction

This compound (CAS No. 619-73-8) is a crystalline solid that serves as a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and dyes. Its chemical structure, featuring both a polar hydroxyl group and a nitro group on a benzene (B151609) ring, imparts a unique solubility profile that is critical to its application in various reaction media. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide aims to provide a detailed technical overview of this important physicochemical property.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of solvents. The following table summarizes the available quantitative data. It is important to note that comprehensive solubility data across a wide range of organic solvents is not extensively available in the public domain, and further experimental determination is recommended for specific applications.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Mole Fraction (x) |

| Water | 20 | 2.0[1][2] | 0.013 | 2.34 x 10⁻⁴ |

Note: The molar solubility and mole fraction for water were calculated based on the reported solubility in g/L and the molar mass of this compound (153.14 g/mol ). Further experimental data is required to populate this table for a broader range of organic solvents.

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of this compound in an organic solvent of interest. The "shake-flask" method is a widely accepted and reliable technique for determining thermodynamic solubility.

The Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature and then determining the concentration of the dissolved solute in the saturated solution.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge tubes with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of centrifuge tubes. The excess solid should be clearly visible.

-

Add a known volume of the organic solvent to each tube.

-

Securely cap the tubes and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the tubes to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification of Dissolved Solute:

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Accurately dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

-

Using HPLC:

-

Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for this compound.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions and generate a calibration curve by plotting peak area versus concentration.

-

Inject the filtered saturated solution (diluted if necessary) and determine the peak area.

-

Use the calibration curve to determine the concentration of this compound in the sample.

-

-

Data Presentation:

The solubility can be expressed in various units, including grams per liter (g/L), moles per liter (mol/L), or as a mole fraction.

Visualization of Relevant Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a key biochemical pathway involving this compound and a general experimental workflow for its synthesis and purification.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, including the limited available quantitative data and a detailed experimental protocol for its determination. The provided visualizations offer insights into a relevant biochemical pathway and a general synthesis workflow. It is evident that a significant data gap exists for the quantitative solubility of this compound in a wide array of organic solvents. Therefore, it is strongly recommended that researchers and drug development professionals perform experimental solubility studies tailored to their specific solvent systems and process conditions to ensure accurate and reliable outcomes in their work.

References

Spectroscopic Profile of 4-Nitrobenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Nitrobenzyl alcohol, a crucial reagent and building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide definitive information about its proton and carbon framework.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.22-8.20 | d | 2H | Ar-H (ortho to NO₂) |

| 7.60-7.58 | d | 2H | Ar-H (meta to NO₂) |

| 5.56-5.53 | t | 1H | -OH |

| 4.65-4.63 | d | 2H | -CH₂- |

Data obtained in DMSO-d₆ at 400 MHz.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

| Chemical Shift (ppm) | Assignment |

| 149.3 | C-NO₂ |

| 147.1 | C-CH₂OH |

| 128.0 | Ar-CH (meta to NO₂) |

| 123.5 | Ar-CH (ortho to NO₂) |

| 62.9 | -CH₂- |

Predicted values and data from similar compounds suggest these assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound clearly indicates the presence of the hydroxyl, nitro, and aromatic groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3522 | Strong, Broad | O-H stretch (alcohol) |

| 3112 | Medium | C-H stretch (aromatic) |

| 2927 | Medium | C-H stretch (aliphatic) |

| 1604 | Strong | C=C stretch (aromatic) |

| 1515 | Very Strong | N-O asymmetric stretch (nitro group) |

| 1346 | Very Strong | N-O symmetric stretch (nitro group) |

| 1064 | Strong | C-O stretch (primary alcohol) |

| 854 | Strong | C-H out-of-plane bend (p-disubstituted) |

Data obtained using a PerkinElmer Spectrum IR Version 10.6.1.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is presented below.

| m/z | Relative Intensity (%) | Possible Fragment |

| 153 | 33.44 | [M]⁺ (Molecular Ion) |

| 136 | 15.7 | [M-OH]⁺ |

| 107 | 64.53 | [M-NO₂]⁺ |

| 106 | 23.3 | [M-NO₂-H]⁺ |

| 89 | 41.94 | [C₇H₅O]⁺ |

| 78 | 34.91 | [C₆H₆]⁺ |

| 77 | 100.00 | [C₆H₅]⁺ (Base Peak) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.

Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance operating at a field strength of 400 MHz for the ¹H nucleus. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nucleus. Key parameters such as pulse width, acquisition time, and relaxation delay are optimized for quantitative analysis.

FT-IR Spectroscopy

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet or the empty ATR crystal is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

Ionization and Fragmentation: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, characteristic charged species.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Data Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

In-depth Technical Guide: The Crystal Structure and Polymorphism of 4-Nitrobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic landscape of 4-nitrobenzyl alcohol (4-NBA). The information presented is curated from peer-reviewed scientific literature and established chemical databases to support research and development activities where the solid-state properties of this compound are of interest.

Introduction

This compound (C7H7NO3) is a commercially available organic compound that serves as a versatile building block in various synthetic pathways, including the synthesis of pharmaceuticals and other fine chemicals. The solid-state structure of an active pharmaceutical ingredient (API) or a key intermediate can significantly influence its physicochemical properties, such as solubility, dissolution rate, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure and potential polymorphism of this compound is crucial for its effective utilization in drug development and materials science.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. This guide summarizes the currently available crystallographic data for this compound and discusses the potential for polymorphism based on studies of related compounds.

Crystal Structure of this compound

To date, a single crystalline form of this compound has been extensively characterized by single-crystal X-ray diffraction. The crystallographic data for this form is deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 889707.

Crystallographic Data

The crystal structure of this compound was determined at a temperature of 150 K. The compound crystallizes in the triclinic space group P1. The detailed crystallographic parameters are summarized in the table below.

| Crystallographic Parameter | Value |

| Chemical Formula | C7H7NO3 |

| Formula Weight | 153.14 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.2216 (5) |

| b (Å) | 7.4096 (6) |

| c (Å) | 7.7833 (6) |

| α (°) | 110.867 (2) |

| β (°) | 93.667 (2) |

| γ (°) | 90.748 (3) |

| Volume (ų) | 334.34 (5) |

| Z | 2 |

| Temperature (K) | 150 |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 0.12 |

| Crystal size (mm) | 0.53 × 0.31 × 0.28 |

Data sourced from Acta Crystallographica Section E, Volume 68, Part 7, 2012, o2486.

Polymorphism of this compound

However, the existence of polymorphism in structurally related nitroaromatic compounds suggests that this compound may also exhibit multiple crystalline forms under different crystallization conditions. For instance, studies on other nitrobenzyl derivatives have revealed solvent-dependent polymorphic selectivity. The exploration of a wide range of solvents with varying polarities, saturation levels, and cooling rates could potentially lead to the discovery of new polymorphs of this compound.

Experimental Protocols

This section outlines the general experimental methodologies that are crucial for the study of the crystal structure and polymorphism of compounds like this compound.

Crystallization

The growth of high-quality single crystals is a prerequisite for structure determination by X-ray diffraction. A common method for obtaining single crystals of organic compounds is slow evaporation from a suitable solvent.

Protocol for Single Crystal Growth of this compound:

-

Solvent Selection: Dissolve this compound in a suitable solvent or a mixture of solvents. The choice of solvent is critical and can influence the resulting crystal form. A solvent in which the compound has moderate solubility at room temperature is often a good starting point.

-

Solution Preparation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel to remove any particulate matter.

-

Slow Evaporation: Cover the crystallization vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: Once well-formed single crystals of suitable size have grown, carefully harvest them from the mother liquor and dry them on a filter paper.

Characterization Techniques

A combination of analytical techniques is typically employed to characterize the solid-state forms of a compound.

4.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

-

Objective: To determine the precise three-dimensional arrangement of atoms in a crystal, including unit cell dimensions and space group.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Procedure:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations.

-

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved and refined using specialized software.

-

4.2.2. Powder X-ray Diffraction (PXRD)

-

Objective: To obtain a fingerprint of a crystalline solid, which is useful for identifying polymorphs and assessing phase purity.

-

Instrumentation: A powder X-ray diffractometer.

-

Procedure:

-

A finely ground powder of the sample is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffractogram is a unique pattern for a specific crystalline form.

-

4.2.3. Thermal Analysis (DSC and TGA)

-

Objective: To investigate the thermal properties of a material, such as melting point, enthalpy of fusion, and thermal stability. These properties can differ between polymorphs.

-

Instrumentation: A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).

-

Procedure (DSC):

-

A small amount of the sample (typically 1-5 mg) is weighed into an aluminum pan.

-

The pan is sealed and placed in the DSC furnace alongside an empty reference pan.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The difference in heat flow to the sample and reference is recorded as a function of temperature.

-

-

Procedure (TGA):

-

A small amount of the sample is placed in a tared TGA pan.

-

The sample is heated at a constant rate in a controlled atmosphere.

-

The change in mass of the sample is recorded as a function of temperature.

-

4.2.4. Vibrational Spectroscopy (FTIR and Raman)

-

Objective: To obtain information about the vibrational modes of molecules in the crystal lattice. Different polymorphs can exhibit distinct vibrational spectra due to differences in intermolecular interactions.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer and a Raman spectrometer.

-

Procedure (FTIR):

-

A small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

The sample is irradiated with infrared light, and the transmitted or reflected light is measured.

-

-

Procedure (Raman):

-

A small amount of the sample is placed on a microscope slide.

-

The sample is irradiated with a monochromatic laser beam.

-

The inelastically scattered light is collected and analyzed to generate a Raman spectrum.

-

Logical Workflow for Polymorph Screening and Characterization

The following diagram illustrates a typical workflow for the screening and characterization of polymorphs of a compound like this compound.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Nitrobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Nitrobenzyl alcohol. Due to the limited availability of specific experimental data in peer-reviewed literature for this compound, this guide combines its known physicochemical properties with established principles of thermal analysis. The quantitative thermal data presented herein is illustrative, based on the behavior of analogous aromatic nitro compounds, to provide a representative thermal profile.

Physicochemical and Illustrative Thermal Properties

The thermal stability of an organic compound is a critical parameter influencing its handling, storage, and application in various processes, particularly in chemical synthesis and pharmaceutical development where elevated temperatures may be employed.

Table 1: Summary of Physicochemical and Illustrative Thermal Properties of this compound

| Parameter | Value | Source/Comment |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point (Tₘ) | 92 - 94 °C | [3] |

| Boiling Point (Tₑ) | 185 °C at 12 mmHg | [3] |

| Flash Point | 180 °C | |

| Onset of Decomposition (Tₒₙₛₑₜ) (Illustrative) | ~ 200 - 220 °C | Based on analogous nitroaromatic compounds. |

| Peak Decomposition Temperature (Tₚₑₐₖ) (Illustrative) | ~ 240 - 260 °C | Illustrative value. |

| Weight Loss at 350°C (Illustrative) | ~ 60 - 70% | Suggests significant decomposition. |

| Residue at 600°C (Illustrative) | ~ 10 - 20% | Indicates the formation of a char residue. |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ) |

Plausible Decomposition Pathway

The thermal decomposition of this compound is anticipated to be a complex process initiated by the cleavage of the weakest bonds within the molecule. The presence of the nitro group significantly influences the decomposition mechanism. A plausible pathway involves the following key steps:

-

Initial C-N Bond Homolysis: The primary step is likely the homolytic cleavage of the C-NO₂ bond, which is often the most thermally labile bond in aromatic nitro compounds. This generates a 4-methylbenzyl radical and a nitrogen dioxide radical (•NO₂).

-

Hydrogen Abstraction: The highly reactive nitrogen dioxide radical can abstract a hydrogen atom from the benzylic alcohol group of another this compound molecule, forming nitrous acid (HONO) and a new organic radical.

-

Oxidation and Rearrangement: The resulting organic radicals can undergo a series of oxidation and rearrangement reactions. The benzylic alcohol group can be oxidized to an aldehyde (4-nitrobenzaldehyde) and further to a carboxylic acid.

-

Fragmentation and Polymerization: At higher temperatures, the aromatic ring can undergo fragmentation, leading to the formation of smaller volatile compounds. Concurrently, radical polymerization reactions can occur, contributing to the formation of a char residue.

Caption: Plausible thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the amount of residual char.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum crucible.

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine melting points, heats of fusion, and the exothermic or endothermic nature of decomposition processes.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: Place the sealed sample pan and the reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Heat the sample at a constant rate of 10°C/min to a temperature above the decomposition temperature (e.g., 350°C).

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Relationship between Structure and Thermal Stability

The thermal stability of this compound is intrinsically linked to its molecular structure.

Caption: Influence of molecular structure on the thermal stability of this compound.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group destabilizes the adjacent C-N bond, making it susceptible to homolytic cleavage at elevated temperatures. This is a primary factor governing the onset of decomposition.

-

Benzylic Alcohol Group (-CH₂OH): The hydroxyl group and the adjacent methylene (B1212753) bridge are prone to oxidation, especially in the presence of reactive species generated during decomposition.

-

Aromatic Ring: The benzene (B151609) ring itself is thermally stable and requires significantly higher temperatures for fragmentation. It provides a core stability to the molecule up to the point of initial bond scission.

References

Acidity of 4-Nitrobenzyl Alcohol: A Comparative Analysis with Benzyl Alcohol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acidity of an organic molecule is a fundamental property that dictates its reactivity, solubility, and behavior in biological systems. This guide provides a detailed examination of the acidity of 4-nitrobenzyl alcohol in comparison to its parent compound, benzyl (B1604629) alcohol. The presence of the nitro group at the para position of the aromatic ring significantly influences the electronic properties of the molecule, resulting in a pronounced increase in acidity. This document will delve into the quantitative measures of this acidity, the underlying chemical principles, and the experimental methodologies used for their determination.

Quantitative Acidity Data

The acidity of an alcohol is quantified by its acid dissociation constant (pKa). A lower pKa value indicates a stronger acid. The table below summarizes the pKa values for benzyl alcohol and this compound, highlighting the significant acidifying effect of the para-nitro substituent.

| Compound | Structure | pKa |

| Benzyl Alcohol |  | 15.40[1][2] |

| This compound |  | ~13.61 (Predicted)[3][4] |

The Chemical Basis for Enhanced Acidity

The notable difference in acidity between benzyl alcohol and this compound can be attributed to the powerful electron-withdrawing nature of the nitro (-NO₂) group.[5][6][7][8] This influence is exerted through two primary electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect: The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the benzene (B151609) ring through the sigma bonds. This electron withdrawal is transmitted to the benzylic carbon and, subsequently, to the oxygen atom of the hydroxyl group. The reduced electron density on the oxygen atom weakens the O-H bond, facilitating the release of a proton (H⁺).

-

Resonance Effect: The nitro group can also withdraw electron density from the benzene ring through resonance. The lone pair of electrons on the hydroxyl oxygen can be delocalized into the aromatic ring, and this delocalization is further extended into the nitro group. This delocalization stabilizes the corresponding conjugate base (alkoxide) formed after deprotonation. The negative charge on the oxygen atom is effectively spread across the entire molecule, including the nitro group, which significantly increases the stability of the anion. A more stable conjugate base corresponds to a stronger acid.

The combination of these two electron-withdrawing effects in this compound leads to a more stable conjugate base compared to the conjugate base of benzyl alcohol, which lacks such a stabilizing group.[8] This increased stability of the 4-nitrobenzoxide ion is the primary reason for the lower pKa and, consequently, the higher acidity of this compound.

Experimental Protocols for pKa Determination

The determination of pKa values is a critical experimental procedure in physical organic chemistry. Two common methods for determining the pKa of alcohols like benzyl alcohol and its derivatives are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classical method involves the gradual addition of a strong base of known concentration to a solution of the acidic compound and monitoring the resulting change in pH.

Methodology:

-

Preparation of the Analyte Solution: A standard solution of the alcohol (e.g., 0.01 M this compound) is prepared in a suitable solvent. Due to the limited water solubility of these compounds, a co-solvent system, such as a methanol-water or DMSO-water mixture, is often employed.

-

Calibration of the pH Electrode: The pH meter and electrode are calibrated using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.

-

Titration Procedure: A known volume of the analyte solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate. The titration is continued until the pH has passed the equivalence point and stabilized in the basic region.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point is determined from the inflection point of the curve, often by analyzing the first or second derivative of the titration data. The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point).

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorption spectrum upon ionization. Nitroaromatic compounds are well-suited for this technique.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values is prepared. The pH range should encompass the expected pKa of the analyte.

-

Preparation of Analyte Solutions: A stock solution of the analyte is prepared. Aliquots of this stock solution are then diluted into each of the buffer solutions to create a series of solutions with the same analyte concentration but different pH values.

-

Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of the molecule have different molar absorptivities is plotted against the pH. The resulting data points will form a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve. Alternatively, the Henderson-Hasselbalch equation can be applied to the spectral data to calculate the pKa.

Logical Relationship of Acidity Enhancement

The following diagram illustrates the cascade of electronic effects that lead to the increased acidity of this compound.

Caption: Electron-withdrawing effects of the nitro group on the acidity of this compound.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. pharmaguru.co [pharmaguru.co]

- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 4. Spectrophotometric Determination of the PKa's of Some Aromatic Amines - Mark Bixler - Google Books [books.google.com]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. reddit.com [reddit.com]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Reactivity of 4-Nitrobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzyl alcohol is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its chemical behavior is dictated by the interplay between the hydroxyl group on the benzylic carbon and the strongly electron-withdrawing nitro group at the para position of the aromatic ring. This guide provides a comprehensive technical overview of the reactivity of this compound, with a primary focus on the transformations of the nitro group. Key reactions, including the reduction of the nitro functionality to an amino group and the oxidation of the benzylic alcohol, are discussed in detail. This document furnishes quantitative data, detailed experimental protocols, and mechanistic and procedural diagrams to serve as a practical resource for scientists engaged in the synthesis and application of this important chemical intermediate.

Physicochemical Properties of this compound

This compound is a pale yellow or white crystalline solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₃ | [3][4] |

| Molecular Weight | 153.14 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 92-95 °C | [2][5] |

| Boiling Point | 185 °C at 12-16 mmHg | [1][2] |

| Solubility | Soluble in ethanol (B145695) and ether; slightly soluble in water. | [1] |

| CAS Number | 619-73-8 | [3] |

Reactivity of the Nitro Group

The paramount transformation of the nitro group in this compound is its reduction to a primary amine, yielding 4-aminobenzyl alcohol. This reaction is a cornerstone in the synthesis of various pharmaceuticals and other fine chemicals. The choice of reducing agent and reaction conditions is critical to achieve high yield and selectivity, especially given the presence of the benzylic alcohol.

Reduction to 4-Aminobenzyl Alcohol

The conversion of this compound to 4-aminobenzyl alcohol can be accomplished through several methods, most notably catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profile.[6] Palladium on carbon (Pd/C) is a common catalyst for this transformation.[6][7] The reaction involves the use of hydrogen gas or a hydrogen donor in the presence of the catalyst.

Diagram 1: General Mechanism of Catalytic Hydrogenation of a Nitroarene

Caption: General mechanism for the catalytic hydrogenation of a nitroarene.

Chemical reducing agents offer an alternative to catalytic hydrogenation, often with different functional group tolerance. A common and effective method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Raney Nickel.[8][9] This system provides high yields under relatively mild conditions. Other metal-based systems, such as zinc and hydrazine, have also been reported.[10]

Table 2: Summary of Quantitative Data for the Reduction of this compound

| Reducing System | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Hydrazine Hydrate | Raney Ni | Methanol | 70 | 3 | 93.5 | [8] |

| Hydrazine Hydrate | Raney Ni | Isopropanol | 85 | 1.5 | 91.1 | [8] |

| Hydrogen (H₂) | 10% Pd/C | Methyl t-butyl ether | Room Temp. | - | - | [1] |

| Formic Acid | Raney Ni | Methanol | Room Temp. | 0.17-0.5 | 80-90 | [9] |

| Zinc/Hydrazine | - | - | - | 6 | 91 | [10] |

Reactivity of the Hydroxyl Group

The benzylic alcohol functionality of this compound can be readily oxidized to the corresponding aldehyde (4-nitrobenzaldehyde) or carboxylic acid (4-nitrobenzoic acid). The choice of oxidant and reaction conditions determines the extent of oxidation.

Oxidation to 4-Nitrobenzaldehyde

Selective oxidation to the aldehyde is a crucial transformation. Several methods are available that avoid over-oxidation to the carboxylic acid. These include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and catalysis with pyridinium (B92312) chlorochromate (PCC) or TEMPO-based systems.[11][12][13][14]

Diagram 2: Swern Oxidation Mechanism

Caption: Simplified mechanism of the Swern oxidation.

Table 3: Summary of Quantitative Data for the Oxidation of this compound to 4-Nitrobenzaldehyde

| Oxidizing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| PCC | Methylene Chloride | Room Temp. | 0.5 | - | [15] |

| Cu(I)/TEMPO | Acetone | Room Temp. | 0.5-1 | ~65 | [14][16] |

| 10% Ni/SiO₂ with 30% H₂O₂ | Acetonitrile | Reflux | - | 95 (conversion) | |

| Swern Oxidation | Dichloromethane | -78 | - | High | [11][17] |

| Dess-Martin Periodinane | Dichloromethane | Room Temp. | < 2 | - | [11] |

Experimental Protocols

Protocol for the Reduction of this compound with Hydrazine Hydrate and Raney Nickel

This protocol is adapted from a patented procedure.[8]

Materials:

-

This compound (15.3 g, 0.1 mol)

-

Methanol (100 mL)

-

Raney Nickel (0.5 g)

-

Hydrazine hydrate (33.75 g, 0.5 mol)

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.3 g of this compound in 100 mL of methanol.

-

Add 0.5 g of Raney Nickel to the solution.

-

Begin stirring and heat the mixture to 50°C.

-

Slowly add 33.75 g of hydrazine hydrate dropwise to the reaction mixture.

-

After the addition is complete, increase the temperature to 70°C and maintain a gentle reflux for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully filter off the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably kept wet with solvent.

-

Remove the solvent and excess hydrazine hydrate from the filtrate by rotary evaporation.

-

Dissolve the residue in 150 mL of ethyl acetate.

-

Wash the ethyl acetate solution three times with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-aminobenzyl alcohol as an off-white solid.

-

The crude product can be further purified by recrystallization.

Diagram 3: Experimental Workflow for the Reduction and Work-up of this compound

References

- 1. This compound | 619-73-8 [chemicalbook.com]

- 2. carlroth.com [carlroth.com]

- 3. This compound | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 128521000 [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Palladium on carbon - Wikipedia [en.wikipedia.org]

- 8. CN104262176A - Method for preparing 4-aminobenzyl alcohol - Google Patents [patents.google.com]

- 9. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. researchgate.net [researchgate.net]

- 12. Swern Oxidation [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. Solved Oxidation Procedure: Suspend the PCC oxidant mixture | Chegg.com [chegg.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Swern oxidation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: 4-Nitrobenzyl Alcohol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-nitrobenzyl alcohol in pharmaceutical synthesis. This versatile reagent serves as a crucial building block, primarily as a protecting group for various functional moieties and as a key component in prodrug design. Detailed protocols for its application and subsequent cleavage are provided, along with quantitative data to guide experimental design.

4-Nitrobenzyl (PNB) Group as a Protecting Group

This compound is widely employed to introduce the 4-nitrobenzyl (PNB) protecting group for carboxylic acids, alcohols, and amines. The PNB group is stable under a range of reaction conditions, yet it can be selectively removed under mild reductive or specific basic conditions, making it a valuable tool in multi-step pharmaceutical synthesis.

Protection of Carboxylic Acids (Esterification)

The protection of carboxylic acids as 4-nitrobenzyl esters is a common strategy, particularly in the synthesis of β-lactam antibiotics like cephalosporins and in peptide synthesis.[1] The esterification is typically achieved through a Fischer-Speier esterification or by reaction with a 4-nitrobenzyl halide.

This protocol describes the acid-catalyzed esterification of a generic carboxylic acid with this compound.

Materials:

-

Carboxylic acid

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

-

Anhydrous solvent (e.g., toluene, benzene, or excess this compound if it is a liquid at the reaction temperature)

-

Dean-Stark apparatus (optional, for water removal)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.

-

Add this compound (1.1 - 1.5 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 - 0.1 eq).

-

Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water to gauge reaction progress. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

If an organic solvent was used, dilute the reaction mixture with an appropriate extraction solvent (e.g., ethyl acetate).

-